Hexafluoro-2,5-dihydrofuran Hexafluoro-2,5-dihydrofuran
Brand Name: Vulcanchem
CAS No.: 24849-02-3
VCID: VC17991939
InChI: InChI=1S/C4F6O/c5-1-2(6)4(9,10)11-3(1,7)8
SMILES:
Molecular Formula: C4F6O
Molecular Weight: 178.03 g/mol

Hexafluoro-2,5-dihydrofuran

CAS No.: 24849-02-3

Cat. No.: VC17991939

Molecular Formula: C4F6O

Molecular Weight: 178.03 g/mol

* For research use only. Not for human or veterinary use.

Hexafluoro-2,5-dihydrofuran - 24849-02-3

Specification

CAS No. 24849-02-3
Molecular Formula C4F6O
Molecular Weight 178.03 g/mol
IUPAC Name 2,2,3,4,5,5-hexafluorofuran
Standard InChI InChI=1S/C4F6O/c5-1-2(6)4(9,10)11-3(1,7)8
Standard InChI Key SWAZOEMXQGHIIV-UHFFFAOYSA-N
Canonical SMILES C1(=C(C(OC1(F)F)(F)F)F)F

Introduction

Chemical Identity and Structural Features

Hexafluoro-2,5-dihydrofuran (CAS RN: 374-40-1) is a partially saturated furan derivative with six fluorine atoms substituted at the 2, 3, 4, 5, 5, and 5 positions. Its IUPAC name is 2,3,4,5,5,5-hexafluoro-2,5-dihydrofuran. The molecule adopts a non-planar conformation due to the partial saturation of the furan ring, with two double bonds remaining at the 2,5-positions. Nuclear magnetic resonance (NMR) studies reveal distinct fluorine coupling patterns: 19F^{19}\text{F} NMR (282 MHz, CDCl₃) δ −63.5 (dd, J=150HzJ = 150 \, \text{Hz}, 2F), −117.2 (m, 4F) .

The electron-withdrawing effect of fluorine atoms renders the compound highly electrophilic, facilitating reactions with nucleophiles such as sulfur trioxide (SO₃) and silanes. Density functional theory (DFT) calculations indicate a ring strain energy of approximately 18 kcal/mol, contributing to its reactivity in ring-opening transformations .

Synthesis and Manufacturing Processes

Classical Synthesis via Hexafluorocyclobutene

The most established synthesis route, reported by Feast et al. (1971), involves the thermal isomerization of hexafluorocyclobutene at 200–250°C under inert conditions (Equation 1) :

C4F6(hexafluorocyclobutene)ΔC4H2F6O(hexafluoro-2,5-dihydrofuran)+HF\text{C}_4\text{F}_6 \, (\text{hexafluorocyclobutene}) \xrightarrow{\Delta} \text{C}_4\text{H}_2\text{F}_6\text{O} \, (\text{hexafluoro-2,5-dihydrofuran}) + \text{HF}

Yields typically range from 60–75%, with HF byproduct neutralized using potassium fluoride scrubbers.

Catalytic Process Optimization

U.S. Patent 5,235,069 discloses an industrial-scale method using sulfur trioxide (SO₃) as a co-reactant (Table 1) :

Table 1. Reaction Conditions for SO₃-Mediated Synthesis

ParameterOptimal Range
Molar Ratio (SO₃:precursor)3:1 – 10:1
Temperature80–120°C
CatalystTrimethyl borate (1–5 mol%)
Reaction Time4–8 hours
Yield85–92%

The use of trivalent boron catalysts (e.g., BF₃, BCl₃) accelerates the reaction by stabilizing intermediate oxonium ions. Notably, hexafluoro-2,5-dihydrothiophene may substitute the furan precursor in analogous reactions, albeit with lower regioselectivity .

Physicochemical Properties

Hexafluoro-2,5-dihydrofuran exhibits distinctive physical and spectral characteristics:

Table 2. Key Physicochemical Data

PropertyValue
Molecular Weight198.05 g/mol
Boiling Point34–36°C (760 mmHg)
Density (20°C)1.62 g/cm³
Solubility in HFIP0.8 g/mL
13C^{13}\text{C} NMRδ 108.5 (C2, C5), 72.3 (C3, C4)

The compound’s low boiling point necessitates cold-trapping during distillation. Its miscibility with perfluorinated solvents like hexafluoro-2-propanol (HFIP) enables use in homogeneous catalytic systems .

Reactivity and Chemical Transformations

Ring-Opening to Difluoromaleic Anhydride

Reaction with excess SO₃ at 100°C produces difluoromaleic anhydride, a monomer for fluoropolymer production (Equation 2) :

C4H2F6O+3SO3BF3C4F2O3+3HSO3F\text{C}_4\text{H}_2\text{F}_6\text{O} + 3 \, \text{SO}_3 \xrightarrow{\text{BF}_3} \text{C}_4\text{F}_2\text{O}_3 + 3 \, \text{HSO}_3\text{F}

Kinetic studies reveal a second-order dependence on SO₃ concentration, with an activation energy (EaE_a) of 24.3 kJ/mol.

Catalytic Reduction to Tetrahydrofuran Derivatives

Recent work by Frank et al. (2025) demonstrates the Bro̷nsted acid-catalyzed reduction using triethylsilane (Et₃SiH) and trifluoroacetic acid (TFA) in HFIP (Equation 3) :

C4H2F6O+2Et3SiHTFA/HFIPC4H4F6O(tetrahydrofuran)+2Et3SiF\text{C}_4\text{H}_2\text{F}_6\text{O} + 2 \, \text{Et}_3\text{SiH} \xrightarrow{\text{TFA/HFIP}} \text{C}_4\text{H}_4\text{F}_6\text{O} \, (\text{tetrahydrofuran}) + 2 \, \text{Et}_3\text{SiF}

This method achieves 89% conversion at 25°C, bypassing high-pressure hydrogenation requirements.

Industrial Applications

Antifouling Coatings

German Patent 2,649,743 utilizes hexafluoro-2,5-dihydrofuran as a co-monomer in marine antifouling paints, leveraging its hydrophobicity and oxidative stability .

Biorefinery Intermediates

The compound’s reduction to 2,5-dihydrofuran derivatives enables novel pathways for bioderived chemicals, potentially replacing fossil-based epoxidation routes (Figure 1) :

FuranHFIP/TFA2,5-DihydrofuranH2Tetrahydrofuran\text{Furan} \xrightarrow{\text{HFIP/TFA}} \text{2,5-Dihydrofuran} \xrightarrow{\text{H}_2} \text{Tetrahydrofuran}

Future Directions

Ongoing research focuses on asymmetric catalytic reductions and HFIP recycling to enhance sustainability. Computational models predict tunable regioselectivity in ring-opening reactions via fluorine substitution patterns, opening avenues for tailored fluoropolymer design.

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